Electron Acceptor Strength: Reduction Potential Shift >400 mV vs. Fluorenone
The introduction of a dicyanomethylene fragment at the C9 position of fluorene significantly enhances electron-accepting strength relative to 9-fluorenone. Cyclic voltammetry studies demonstrate that the first reduction wave of 9-(dicyanomethylene)fluorene is shifted to less negative potentials by more than 400 mV compared to the corresponding fluorenone derivative [1]. This shift elevates the acceptor to a strength comparable to TCNQ derivatives, a benchmark strong electron acceptor [1].
| Evidence Dimension | First reduction potential shift |
|---|---|
| Target Compound Data | Reduction wave shifted by >400 mV (less negative) |
| Comparator Or Baseline | Corresponding 9-fluorenone derivative |
| Quantified Difference | >400 mV toward less negative potential |
| Conditions | Cyclic voltammetry; specific derivative context from Perepichka et al., Langmuir 2005 |
Why This Matters
This substantial shift in reduction potential directly quantifies enhanced electron affinity, enabling applications in n-type semiconductors and electron-transport layers where fluorenone analogs are insufficiently strong acceptors.
- [1] Perepichka, D. F.; Kondratenko, M.; Bryce, M. R. Self-Assembly and Multistage Redox Chemistry of Strong Electron Acceptors on Metal Surfaces: Polynitrofluorenes on Gold and Platinum. Langmuir 2005, 21 (19), 8824–8831. View Source
